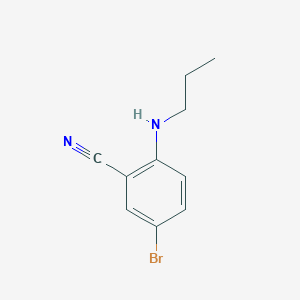

5-Bromo-2-(propylamino)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

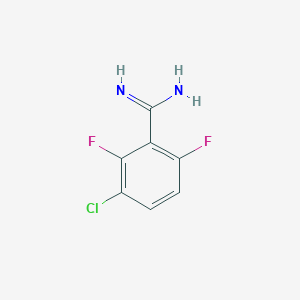

5-Bromo-2-(propylamino)benzonitrile is a chemical compound with the CAS Number: 1548576-71-1 . It has a molecular weight of 239.11 and is typically stored at room temperature . The compound is in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 . This suggests that the compound contains a bromine atom and a propylamino group attached to a benzonitrile core.Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the retrieved sources, benzonitrile derivatives are known to participate in numerous chemical reactions due to the presence of a nitrile group, making them potent electrophiles .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation Pathways

The environmental fate of structurally related benzonitrile herbicides, such as bromoxynil, has been extensively studied due to concerns about groundwater contamination. Microbial degradation plays a crucial role in mitigating the environmental impact of these compounds. Studies have shown common features in the degradation pathways of benzonitrile herbicides, accumulation of persistent metabolites, and the diversity of degrader organisms involved in the process. This research suggests potential applications in bioremediation strategies to address pollution from similar chemical compounds (Holtze, Sørensen, Aamand, & Sørensen, 2008).

Advances in Chemical Synthesis

Chemical synthesis utilizing halogenated benzonitriles, including brominated variants, has been a topic of interest due to their utility in creating complex organic molecules. For instance, palladium-catalyzed direct arylation has been applied to 5-halouracils and nucleosides, demonstrating the potential for creating significant bioactive molecules, such as RNA and DNA probes, without the need for arylboronic acid or stannane precursors. This technique showcases the versatility of halogenated benzonitriles in synthesizing biologically important compounds (Liang, Gloudeman, & Wnuk, 2014).

Material Science and Polymerization

In the field of material science, the application of benzonitrile derivatives extends to the polymerization processes. Atom transfer radical polymerization (ATRP) of styrene and acrylonitrile has been initiated using monofunctional and bifunctional initiators derived from benzonitriles. This research contributes to the development of new polymeric materials with potential applications in various industrial sectors, highlighting the role of benzonitrile derivatives in advancing polymer chemistry (Al‐harthi, Sardashti, Soares, & Simon, 2007).

Drug Discovery and Pharmaceutical Applications

Benzonitrile derivatives have been explored for their therapeutic potential. The study of bromhexine and ambroxol, semi-synthetic derivatives from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro, is a prime example. These compounds have shown a pH-dependent growth-inhibitory effect on M. tuberculosis, suggesting their potential use as adjunctive therapy in tuberculosis. This research highlights the potential pharmaceutical applications of benzonitrile derivatives in combating infectious diseases (Grange & Snell, 1996).

Safety and Hazards

The safety data sheet for 5-Bromo-2-(propylamino)benzonitrile suggests that it should be handled with care. Users should avoid breathing in its mist, gas, or vapors and avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

5-bromo-2-(propylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOWOJIUDDNCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)

![(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2646534.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2646540.png)

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)